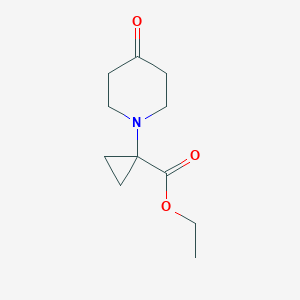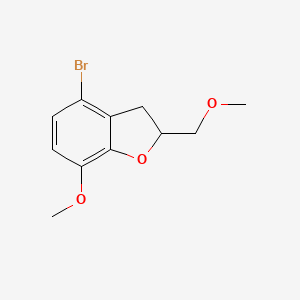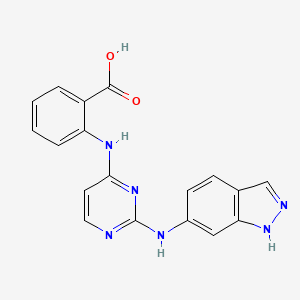
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is an organic compound characterized by the presence of a hydroxyl group attached to a pyridine ring and an acrylic acid moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both pyridine and acrylic acid, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid typically involves the reaction of 6-hydroxypyridine with acrylic acid under specific conditions. One common method is the use of a base-catalyzed reaction where 6-hydroxypyridine is reacted with acrylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-pyridylacrylic acid.
Reduction: Formation of 3-(6-hydroxypyridin-3-yl)propanoic acid.
Substitution: Formation of various substituted pyridylacrylic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and acrylic acid moiety allow the compound to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity and signal transduction. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Acrylic Acid: Similar in structure but lacks the pyridine ring.
6-Hydroxypyridine: Contains the pyridine ring but lacks the acrylic acid moiety.
3-(Pyridin-3-yl)acrylic acid: Similar but without the hydroxyl group on the pyridine ring.
Uniqueness
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is unique due to the combination of the hydroxyl group, pyridine ring, and acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H7NO3 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
(E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h1-5H,(H,9,10)(H,11,12)/b4-2+ |
Clave InChI |
GPGCFLDKCNSBSH-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC(=O)NC=C1/C=C/C(=O)O |
SMILES canónico |
C1=CC(=O)NC=C1C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12936928.png)


![Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B12936945.png)
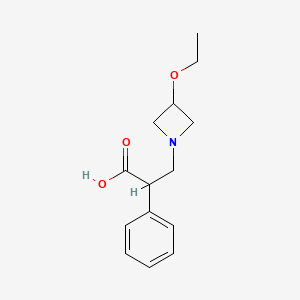
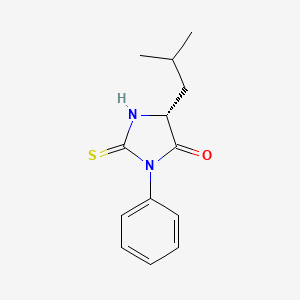

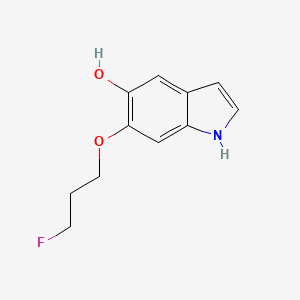
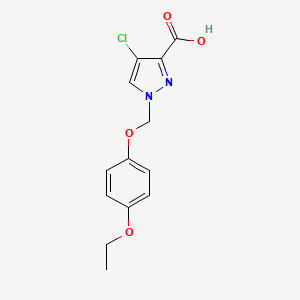
![2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12936981.png)
